

Nudiposide CAS number and chemical identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nudiposide

Cat. No.: B161734

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Nudiposide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudiposide, a lignan glycoside found in various medicinal plants, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of **Nudiposide**, consolidating its chemical identity, and known biological activities. It is designed to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Identity

Nudiposide is a naturally occurring compound with the Chemical Abstracts Service (CAS) registry number 62058-46-2.^[1] Its chemical structure and identifiers are crucial for unambiguous identification and are summarized in the table below.

Identifier	Value
CAS Number	62058-46-2[1]
PubChem CID	14521040[1]
Molecular Formula	C27H36O12[1]
Molecular Weight	552.57 g/mol
InChI	InChI=1S/C27H36O12/c1-34-17-7-13(8-18(35-2)23(17)31)20-15(10-38-27-25(33)22(30)16(29)11-39-27)14(9-28)5-12-6-19(36-3)24(32)26(37-4)21(12)20/h6-8,14-16,20,22,25,27-33H,5,9-11H2,1-4H3/t14-,15-,16-,20+,22+,25-,27-/m1/s1[1]
InChIKey	GWDZRGQRNHELQM-NHJKQUFYSA-N[1]
SMILES	<chem>COC1=CC(=CC(=C1O)OC)[C@H]2--INVALID-LINK--OC)O)OC)CO">C@@HCO[C@H]4--INVALID-LINK--O)O">C@@HO[1]</chem>
IUPAC Name	(2R,3R,4S,5R)-2-[[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol[1]

Natural Sources and Isolation

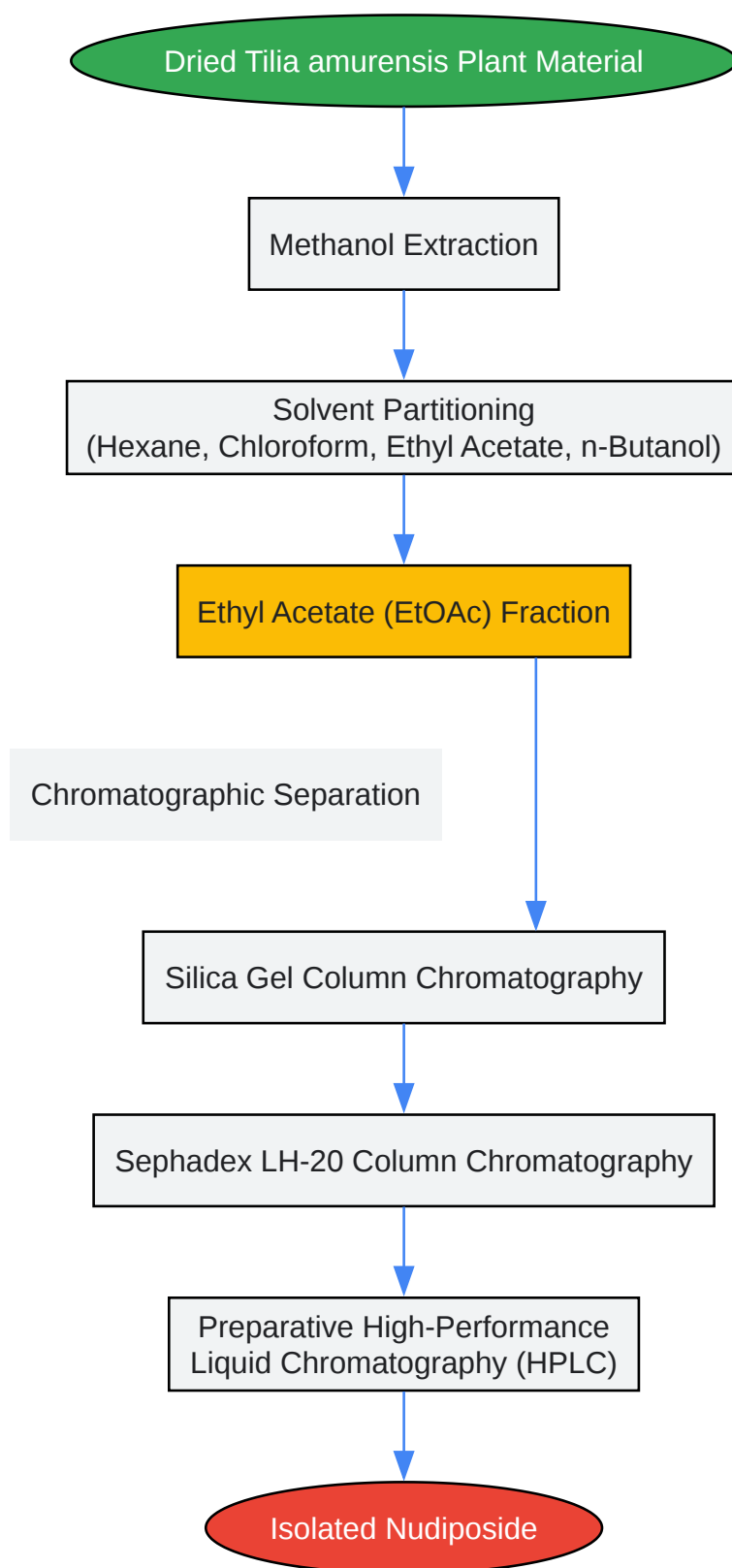
Nudiposide has been identified and isolated from several plant species, highlighting its presence in the plant kingdom. Notable sources include:

- Berchemia floribunda
- Litsea glutinosa[1]
- Saraca indica
- Tilia amurensis[1][2][3]

Illustrative Isolation Protocol from *Tilia amurensis*

The following protocol outlines a general method for the isolation of **Nudiposide** from the ethyl acetate fraction of *Tilia amurensis*, as described in the literature.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Workflow for **Nudiposide** Isolation



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A generalized workflow for the isolation of **Nudiposide**.

Methodology:

- **Extraction:** The dried plant material of *Tilia amurensis* is extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure.
- **Solvent Partitioning:** The concentrated MeOH extract is suspended in water and successively partitioned with solvents of increasing polarity, typically n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
- **Bioactivity-Guided Fractionation:** The different solvent fractions are often screened for biological activity. In the case of neuroprotective studies, the EtOAc fraction has been shown to be the most potent.^[1]
- **Chromatographic Separation:** The bioactive EtOAc fraction is subjected to a series of chromatographic techniques to isolate the individual compounds. This typically involves:
 - **Silica Gel Column Chromatography:** The fraction is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., chloroform-methanol) to yield sub-fractions.
 - **Sephadex LH-20 Column Chromatography:** Further purification of the sub-fractions is achieved using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol).
 - **Preparative High-Performance Liquid Chromatography (HPLC):** Final purification of **Nudiposide** is often accomplished using preparative HPLC with a C18 column and a gradient of acetonitrile-water as the mobile phase.
- **Structural Elucidation:** The structure of the isolated **Nudiposide** is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS), and by comparison with published data.

Biological Activities and Mechanisms of Action

Nudiposide has demonstrated promising biological activities, particularly in the areas of neuroprotection and anti-sepsis.

Neuroprotective Effects

Nudiposide has been shown to exhibit significant neuroprotective activity against glutamate-induced oxidative stress in hippocampal HT22 cells.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocol for Assessing Neuroprotective Activity:

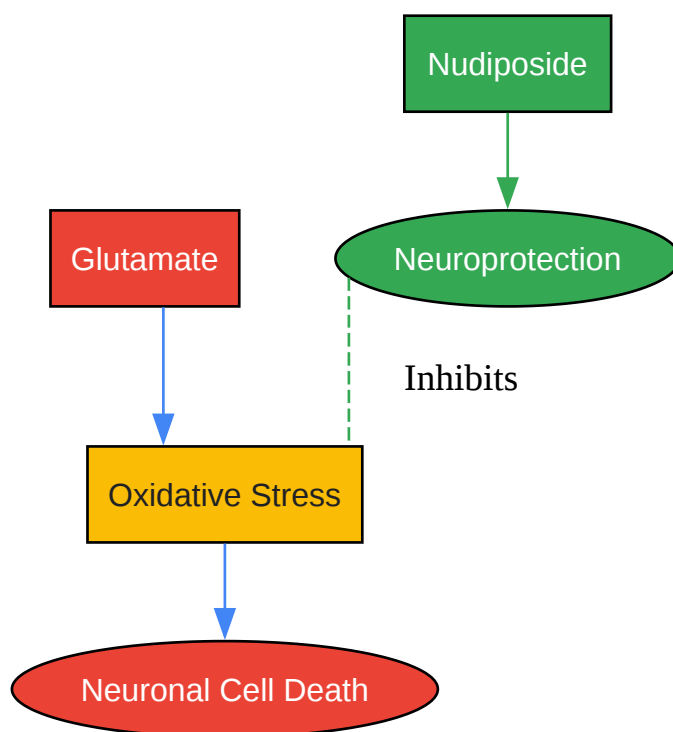
- **Cell Culture:** Mouse hippocampal HT22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
- **Glutamate-Induced Toxicity:** To induce neuronal cell death, HT22 cells are treated with glutamate.
- **Nudiposide Treatment:** Cells are pre-treated with various concentrations of **Nudiposide** for a specified period before the addition of glutamate.
- **Cell Viability Assay:** Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured at a specific wavelength, and the cell viability is expressed as a percentage of the control group.

Quantitative Data on Neuroprotective Activity:

The neuroprotective effect of **Nudiposide** is dose-dependent. In a study on glutamate-injured HT22 cells, **Nudiposide** showed significant neuroprotective activities at concentrations of 10, 50, and 100 µM.[\[1\]](#)

Concentration (µM)	Relative Neuroprotection (%)
10	Significant protection observed
50	Significant protection observed
100	Significant protection observed

Signaling Pathway in Neuroprotection



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Proposed mechanism of **Nudiposide**'s neuroprotective effect.

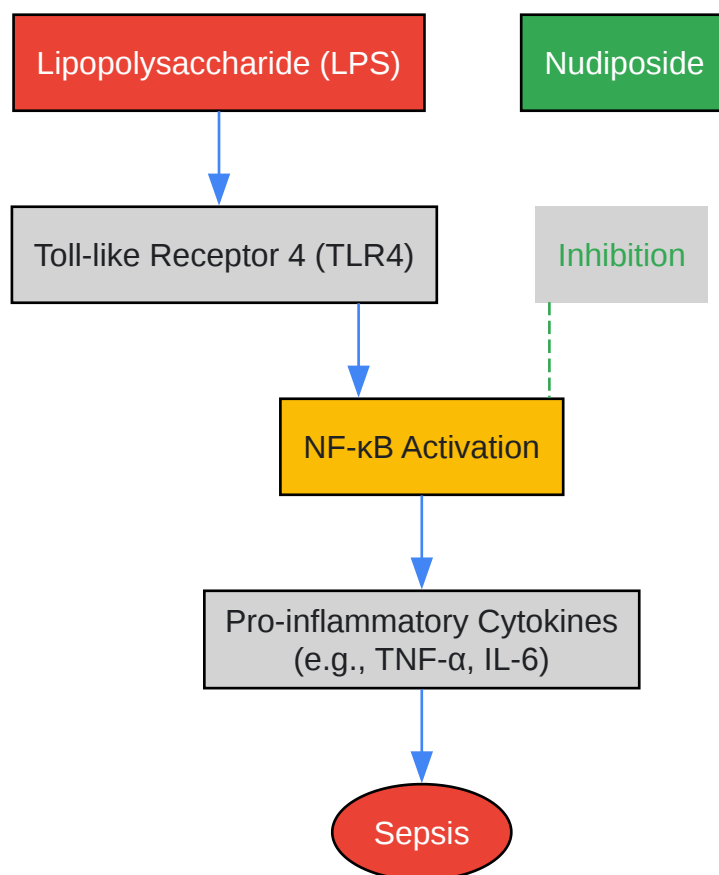
Anti-Sepsis Activity

While direct and detailed studies on the anti-sepsis activity of **Nudiposide** are emerging, related compounds and plant extracts containing **Nudiposide** have shown potential in mitigating the inflammatory response associated with sepsis. The mechanism is often linked to the modulation of inflammatory signaling pathways, such as the NF- κ B pathway.

General Experimental Protocol for In Vivo Sepsis Model:

- **Animal Model:** Sepsis is typically induced in mice by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS).
- **Nudiposide Administration:** Mice are treated with **Nudiposide**, either before or after the LPS challenge.
- **Monitoring:** Survival rates are monitored over a specific period. Blood and tissue samples may be collected to measure levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6) and markers of organ damage.

Potential Signaling Pathway in Anti-Sepsis Activity

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Hypothesized anti-inflammatory mechanism of **Nudiposide** in sepsis.

Future Directions

The existing research on **Nudiposide** provides a strong foundation for its potential as a therapeutic agent. Future research should focus on:

- Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in its neuroprotective and anti-inflammatory effects.
- In Vivo Efficacy: Conducting comprehensive in vivo studies to validate the therapeutic potential of **Nudiposide** in animal models of neurodegenerative diseases and sepsis.
- Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of **Nudiposide** to assess its drug-like

properties.

- Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of **Nudiposide** to optimize its potency and selectivity.

Conclusion

Nudiposide is a promising natural product with demonstrated neuroprotective and potential anti-inflammatory activities. This technical guide provides a summary of the current knowledge on its chemical properties, isolation, and biological effects. Further research is warranted to fully explore its therapeutic potential and pave the way for its development as a novel therapeutic agent.

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- To cite this document: BenchChem. [Nudiposide CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161734#nudiposide-cas-number-and-chemical-identifiers]

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